Boc-Gln(Trt)-OH

Catalog No.
S765637
CAS No.
132388-69-3
M.F
C29H32N2O5
M. Wt
488.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gln(Trt)-OH

CAS Number

132388-69-3

Product Name

Boc-Gln(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1

InChI Key

YEXNCDUSVVLUFM-DEOSSOPVSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

Boc-Gln(Trt)-OH;132388-69-3;N-Boc-N'-trityl-L-glutamine;ST51037535;N-Boc-N-trityl-L-glutamine;Nalpha-Boc-Ndelta-trityl-L-glutamine;PubChem14935;15563_ALDRICH;15563_FLUKA;CTK8B8039;MolPort-003-926-859;N|A-Boc-N|A-trityl-L-glutamine;C29H32N2O5;ACT09212;ANW-59245;CB-338;ZINC16322951;AKOS015924206;RTR-004433;AJ-68863;AK-41334;FT-0653594;ST24030200;M-8182;J-300125

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Boc-Gln(Trt)-OH, also known as Nα-Boc-Nδ-trityl-L-glutamine, is a chemical compound used in the field of scientific research, specifically in solid-phase peptide synthesis (SPPS) [].

SPPS is a technique for efficiently and selectively building peptides, which are chains of amino acids. Peptides play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications [].

Here's how Boc-Gln(Trt)-OH contributes to SPPS:

Amino Acid Building Block

Boc-Gln(Trt)-OH functions as a protected form of the amino acid L-glutamine. It contains two protective groups:

  • Boc (tert-butyloxycarbonyl): This group protects the amino group (NH2) of glutamine, preventing unwanted reactions during the synthesis process [].
  • Trt (trityl): This group protects the side chain of glutamine, specifically the nitrogen atom (NH) attached to the delta carbon (Cδ), ensuring selective coupling with other amino acids during chain elongation [].

Improved Efficiency and Yield

The Trt protecting group in Boc-Gln(Trt)-OH offers distinct advantages over other protecting groups for the glutamine side chain. Compared to simpler protecting groups, Trt enhances:

  • Solubility: Trt improves the solubility of Boc-Gln(Trt)-OH in organic solvents commonly used in SPPS, leading to more efficient coupling reactions [].
  • Coupling Efficiency: The Trt group minimizes side reactions and promotes higher yields of the desired peptide product by facilitating selective coupling with other amino acids during chain assembly [].

Boc-Gln(Trt)-OH, also known as Nα-Boc-Nδ-trityl-L-glutamine, is a synthetically derived amino acid building block commonly used in solid-phase peptide synthesis (SPPS) []. It consists of the naturally occurring L-glutamine amino acid with two protective groups attached:

  • Boc (tert-butyloxycarbonyl): This group protects the alpha-amino group (Nα) of glutamine, preventing it from reacting during peptide chain formation [].
  • Trt (trityl): This bulky group protects the side chain's delta-amino group (Nδ) of glutamine. The Trt group enhances the solubility of the molecule in organic solvents used during SPPS.

The significance of Boc-Gln(Trt)-OH lies in its ability to be incorporated into peptide sequences during SPPS. This technique allows researchers to synthesize peptides with precise amino acid arrangements, which are crucial for studying protein structure, function, and development of new drugs [].


Molecular Structure Analysis

Boc-Gln(Trt)-OH possesses a complex molecular structure with several key features (Figure 1):

  • Central carbon backbone: The core structure is a hydrocarbon chain with the amino and carboxylic acid functional groups at either end, characteristic of all amino acids.
  • Amide bond: The alpha-amino group (Nα) of glutamine forms an amide bond with the Boc protecting group.
  • Side chain: Glutamine has a side chain containing a carboxylic acid group attached to a beta-carbon and an amine group (Nδ) on the gamma-carbon.
  • Trt protecting group: The bulky trityl group is linked to the Nδ of the glutamine side chain.

The presence of the Trt group is a notable aspect of the structure. Its bulky nature increases the steric hindrance around the Nδ, making it less reactive compared to other unprotected side chains in a peptide sequence. This controlled reactivity allows for selective coupling reactions during SPPS, leading to higher yields and fewer unwanted byproducts.


Chemical Reactions Analysis

  • Coupling reaction

    Boc-Gln(Trt)-OH reacts with a growing peptide chain on a solid support. The Boc group on Boc-Gln(Trt)-OH is removed using an acidic deprotection step, exposing the free Nα group. This free amino group then forms a new peptide bond with the C-terminal carboxylic acid of the growing peptide chain on the solid support [].

  • Deprotection

    After chain elongation, the trityl group on the side chain of glutamine is removed using specific cleavage cocktails like trifluoroacetic acid (TFA). This deprotection step reveals the free Nδ group, allowing further chain elongation with subsequent amino acid building blocks.


Physical And Chemical Properties Analysis

  • Molecular Formula: C29H32N2O5 []
  • Molecular Weight: 488.58 g/mol []
  • Appearance: White to off-white powder []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available due to decomposition at high temperatures
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF) []
  • Stability: Stable under dry conditions at -15°C to -25°C

Boc-Gln(Trt)-OH itself doesn't have a specific mechanism of action. It functions as a building block unit during peptide synthesis. Once incorporated into a peptide sequence, the specific mechanism of action depends on the designed peptide's function. Peptides can act as enzymes, hormones, neurotransmitters, or building blocks for various biological structures [].

XLogP3

4.8

Wikipedia

N-Boc-N'-trityl-L-glutamine

Dates

Modify: 2023-08-15

Explore Compound Types